molecular formula C12H13NO6S B2591653 Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate CAS No. 188614-00-8

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Cat. No.: B2591653
CAS No.: 188614-00-8
M. Wt: 299.3
InChI Key: IVGHCWSWZXVJHM-UHFFFAOYSA-N
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Description

“Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate” is a chemical compound with the molecular formula C12H13NO6S . It is also known as “Methyl 4-[(2-Ethoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoate” and has gained increased attention due to its unique physical and chemical properties, synthetic and analytical methods, and potential applications in various fields of research and industry.

Scientific Research Applications

Synthesis and Structure

  • Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is synthesized from specific precursors, providing insight into chemical synthesis processes and reaction conditions. Yin Dulin (2007) reported the synthesis from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester, with the optimum process involving specific temperature and time controls, resulting in high yield and purity (Yin Dulin, 2007).

Molecular Analysis and Hyperpolarizability

  • Kumar et al. (2014) conducted molecular structure analysis, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of a similar compound, providing data on vibrational wavenumbers, hyper-conjugative interaction, charge delocalization, and charge transfer within the molecule (Kumar et al., 2014).

Antibacterial and Antifungal Activities

  • Research on related compounds, like imino-4-methoxyphenol thiazole derived Schiff bases, has shown moderate antibacterial and antifungal activities. Vinusha et al. (2015) synthesized compounds tested against various bacterial and fungal species, revealing microbial growth inhibition properties (Vinusha et al., 2015).

Hydrogen-bonded Structures

  • The study of hydrogen-bonded chains in similar molecular structures can provide insights into the chemical bonding and molecular interactions. A study by Portilla et al. (2007) on a related compound showed the formation of chains and sheets through hydrogen bonds, which is crucial for understanding the molecular architecture (Portilla et al., 2007).

Nitration Processes

  • Understanding the nitration processes of similar compounds can contribute to the knowledge of chemical reactions and synthesis. Research by Pesin and Belen'kaya (1967) on the nitration of related compounds under specific conditions provided insights into yields and reaction dynamics (Pesin & Belen'kaya, 1967).

Crystal Structure Analysis

  • Analysis of the crystal structure of similar compounds contributes to understanding molecular arrangements and interactions. A study on the crystal structure of methyl 4-hydroxy-3-nitrobenzoate by Fu et al. (2012) detailed hydrogen bonding and stacking interactions, essential for comprehending molecular assembly (Fu et al., 2012).

Safety and Hazards

The safety and hazards information for “Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate” is not provided in the search results .

Properties

IUPAC Name

methyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHCWSWZXVJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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